1-Chloro-3,5-dimethyladamantane is a chemical compound with the molecular formula and a molecular weight of approximately 198.73 g/mol. This compound is categorized as a chlorinated derivative of adamantane, a bicyclic hydrocarbon known for its unique structural properties and stability. It is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly memantine hydrochloride, which is utilized in treating Alzheimer's disease.
1-Chloro-3,5-dimethyladamantane is commercially available from suppliers like Sigma-Aldrich and Ambeed. It is classified under the Chemical Abstracts Service number 707-36-8. The compound can be synthesized through various methods, including chlorination of 1,3-dimethyladamantane, which involves the substitution of a hydrogen atom with a chlorine atom.
The synthesis of 1-chloro-3,5-dimethyladamantane typically involves the following methods:
The chlorination reaction generally requires controlled temperatures and pressures to avoid over-chlorination and ensure selectivity. The product is often purified through distillation or recrystallization to achieve the desired purity levels.
1-Chloro-3,5-dimethyladamantane features a unique adamantane structure characterized by its three-dimensional arrangement of carbon atoms. The chlorine atom is attached to one of the carbon atoms in the adamantane framework.
C[C@]12CC3C[C@](C)(C1)CC(Cl)(C3)C2
PXDRFQZLDWZHPX-CDECOKDKSA-N
1-Chloro-3,5-dimethyladamantane can undergo various chemical reactions:
These reactions highlight the versatility of 1-chloro-3,5-dimethyladamantane as an intermediate in organic synthesis.
In the synthesis of memantine hydrochloride from 1-chloro-3,5-dimethyladamantane, the mechanism involves:
This process emphasizes the compound's role in pharmaceutical synthesis, providing a more efficient route compared to traditional methods.
The compound exhibits typical characteristics of chlorinated hydrocarbons, including reactivity towards nucleophiles and stability under standard conditions. Its physical properties make it suitable for various applications in organic synthesis .
1-Chloro-3,5-dimethyladamantane serves primarily as an intermediate in the synthesis of pharmaceuticals. Its most notable application is in producing memantine hydrochloride, which is used in treating Alzheimer's disease. The efficiency and effectiveness of this compound in pharmaceutical chemistry underscore its significance in drug development and production processes .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2